

sodium chlorate crystal structure and morphology

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Compound of Interest

Compound Name: sodium;chlorate

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A comprehensive examination of the crystallographic and morphological characteristics of sodium chlorate (NaClO_3) is crucial for researchers and scientists in various fields, including pharmaceuticals, where crystal properties can significantly influence formulation and efficacy. This technical guide provides an in-depth analysis of sodium chlorate's crystal structure, its morphological expressions, and the experimental protocols used for their characterization.

Crystal Structure of Sodium Chlorate

Sodium chlorate crystallizes in a non-centrosymmetric cubic system, a key determinant of its physical and chemical properties. The absence of a center of symmetry is a prerequisite for properties such as piezoelectricity and second-harmonic generation, making NaClO_3 a subject of interest in materials science.[1]

Crystallographic Data

The crystal structure of sodium chlorate has been extensively studied using X-ray diffraction techniques.[2][3] It belongs to the space group $P2_13$, which is enantiomorphic, meaning the crystal structure can exist in two mirror-image forms, often referred to as d- (dextrorotatory) and l- (levorotatory) forms.[4][5][6][7] This chirality is a notable feature of its solid-state structure.[8] The crystallographic parameters for sodium chlorate are summarized in the table below.

Parameter	Value(s)	Reference(s)
Crystal System	Cubic	[2][8][9]
Space Group	P2 ₁ 3 (No. 198)	[2][4][10]
Point Group	23	[2]
Lattice Constant (a)	6.57584 Å	[10]
6.69 Å	[2]	
Formula Units (Z)	4	[10]
Molar Mass	106.44 g/mol	[9][11]
Density (calculated)	2.36 g/cm ³	[2]

Note: Variations in the lattice constant can be attributed to different experimental conditions or refinements in crystallographic studies.

The fundamental building block of the sodium chlorate crystal is the unit cell, which contains four formula units of NaClO₃. [10] Within this structure, each sodium ion (Na⁺) is coordinated to six oxygen atoms from neighboring chlorate ions (ClO₃⁻), forming NaO₆ octahedra. [2] The chlorate ion itself has a trigonal pyramidal geometry.

Crystal Morphology and Habit Modification

The morphology, or external shape, of a crystal is a macroscopic expression of its internal atomic arrangement. For sodium chlorate, the morphology can be significantly influenced by the growth conditions, particularly the presence of impurities in the crystallization solution.

Intrinsic Morphology

When crystallized from a pure aqueous solution, sodium chlorate typically forms crystals with a cubic habit, meaning they are bounded by {100} faces. [12][13][14] This cubic morphology is a direct reflection of the underlying cubic crystal system. However, at very low supersaturation levels, minor {110} and {111} faces may also appear. [14]

Habit Modification by Impurities

The crystal habit of sodium chlorate can be dramatically altered by the presence of specific impurities in the growth solution. This phenomenon, known as habit modification, occurs when an impurity selectively adsorbs onto certain crystal faces, inhibiting their growth and allowing other faces to become more prominent.

A well-documented example is the transition from a cubic to a tetrahedral habit, where the crystal becomes bounded by {111} faces.[\[12\]](#) This change is induced by a variety of impurities, as detailed in the table below.

Impurity	Effect on Morphology	Molar Ratio (Impurity:ClO ₃ ⁻) for Full Modification	Reference(s)
Borax	Cubic to Tetrahedral	1:50	[12]
Sodium Dithionate (Na ₂ S ₂ O ₆)	Cubic to Tetrahedral	1:1000	[4] [5] [6]
Sodium Thiosulfate	Cubic to Tetrahedral	-	[12] [15]
Sulfate (SO ₄ ²⁻)	Cubic to Tetrahedral	-	[15]
Dichromate (Cr ₂ O ₇ ²⁻)	Cubic to Tetrahedral	-	[15]

The degree of habit modification is often dependent on the concentration of the impurity and the temperature of crystallization.[\[15\]](#) This sensitivity to the chemical environment makes sodium chlorate a model system for studying the mechanisms of crystal growth and the influence of additives.

Experimental Protocols

The characterization of the crystal structure and morphology of sodium chlorate relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction are often grown from solution using the slow evaporation method.

Methodology:

- **Solution Preparation:** Prepare a nearly saturated solution of sodium chlorate in a suitable solvent (e.g., deionized water) at a slightly elevated temperature to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a fine filter paper (e.g., Whatman No. 1) into a clean crystallization dish to remove any particulate matter that could act as unwanted nucleation sites.
- **Evaporation:** Cover the crystallization dish with a perforated lid (e.g., parafilm with small holes) to allow for slow and controlled evaporation of the solvent at a constant temperature. The container should be placed in a location free from vibrations and significant temperature fluctuations.^{[8][11][15]}
- **Crystal Harvesting:** Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals.^[15] Once the crystals have reached a suitable size (typically 0.1-0.3 mm for single-crystal XRD), they can be carefully harvested from the solution.^[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, space group, and atomic coordinates.^{[2][3]}

Methodology:

- **Crystal Selection and Mounting:** A high-quality, defect-free single crystal of appropriate size is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or oil on the tip of a glass fiber or a cryo-loop.^[2]
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.^[4] As the crystal rotates, the X-rays are diffracted by the atomic planes, and the resulting diffraction pattern is recorded by a detector.^[2]

- **Structure Solution and Refinement:** The collected diffraction data (intensities and positions of the diffraction spots) are processed computationally. The "phase problem" is solved to determine the electron density map of the unit cell.[3][16] From this map, the positions of the individual atoms are determined. The structural model is then refined to achieve the best possible fit with the experimental data.[3]

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters. It is particularly useful for confirming the identity and purity of a synthesized crystalline material.[12]

Methodology:

- **Sample Preparation:** A small amount of the crystalline material is finely ground into a homogeneous powder. The powder is then packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface.[12]
- **Data Acquisition:** The sample holder is placed in a powder diffractometer. An X-ray beam is directed onto the sample, and the sample is rotated. The detector scans over a range of 2θ angles to record the intensity of the diffracted X-rays.[13]
- **Data Analysis:** The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline material. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) via Bragg's Law. These d-spacings can then be compared to a database (e.g., the International Centre for Diffraction Data - ICDD) for phase identification or used to determine the unit cell parameters.[13][17]

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface topography and morphology of crystals at high magnification.[18]

Methodology:

- **Sample Mounting:** The crystals are mounted onto an aluminum SEM stub using a conductive, double-sided carbon adhesive tape. It is crucial that the sample is securely

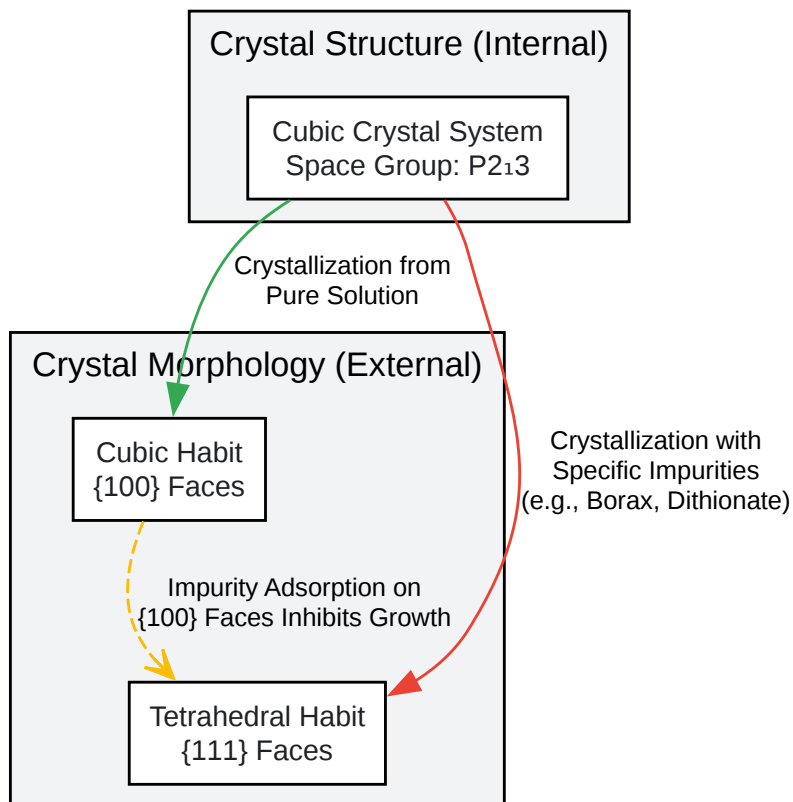
adhered to the stub.[18][19]

- **Conductive Coating:** Since sodium chlorate is a non-conductive material, a thin layer of a conductive material (typically gold, platinum, or carbon) must be deposited onto the sample surface.[19] This is done using a sputter coater. The conductive coating prevents the buildup of electrostatic charge on the sample surface when it is scanned by the electron beam.[14][18]
- **Imaging:** The prepared stub is loaded into the vacuum chamber of the SEM. A focused beam of high-energy electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, primarily secondary electrons, which are collected by a detector to form a three-dimensional image of the surface morphology.[19][20]

Visualized Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

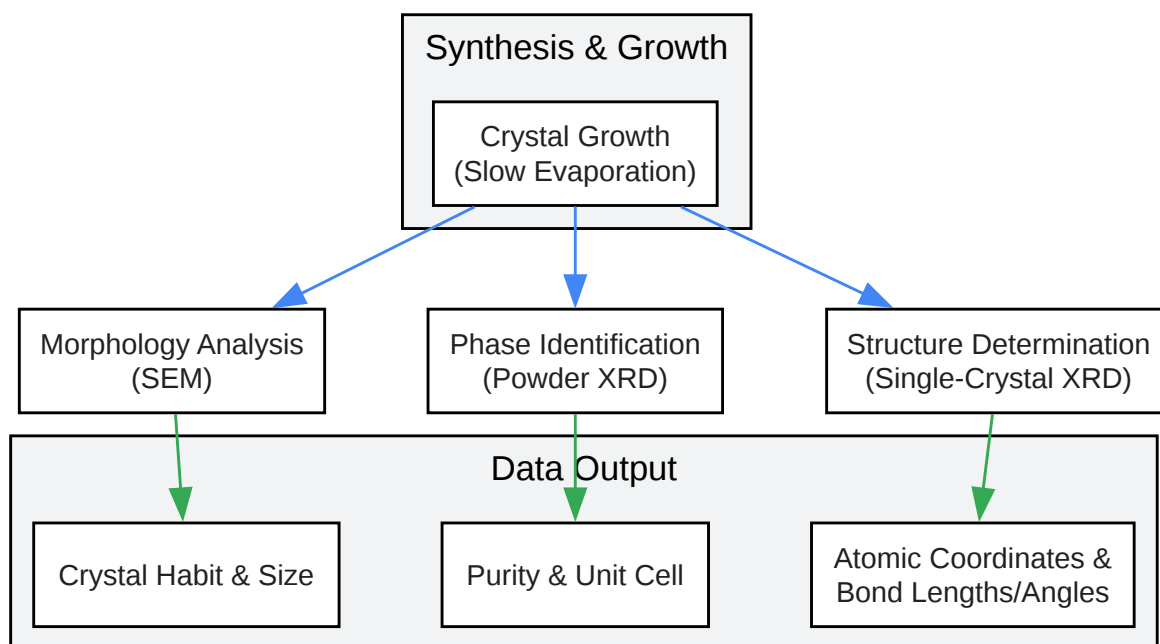
Relationship Between Crystal Structure and Morphology of Sodium Chlorate



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Caption: Relationship between sodium chlorate's crystal structure and its morphology.

Experimental Workflow for Crystal Characterization



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Caption: A typical experimental workflow for crystal characterization.

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